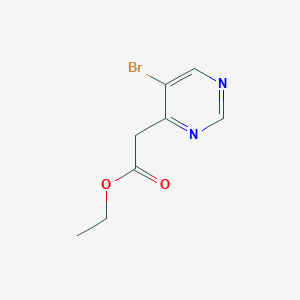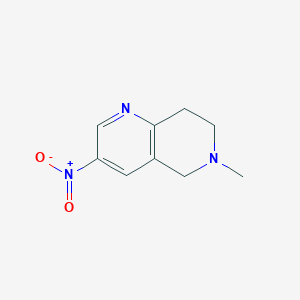
6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound. It belongs to the class of compounds known as naphthyridines .
Synthesis Analysis
The synthesis of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, has been a topic of interest in the field of synthetic and medicinal chemistry . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The synthesis of these compounds often involves the fusion of two pyridines through two adjacent carbon atoms .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
Naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” include its molecular formula, molecular weight, melting point, boiling point, and density .Zukünftige Richtungen
The future directions in the research of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, could involve further exploration of their synthesis, reactivity, and applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .
Eigenschaften
CAS-Nummer |
123792-64-3 |
|---|---|
Produktname |
6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine |
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
6-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H11N3O2/c1-11-3-2-9-7(6-11)4-8(5-10-9)12(13)14/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
RGFPALIXIHYKPE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)




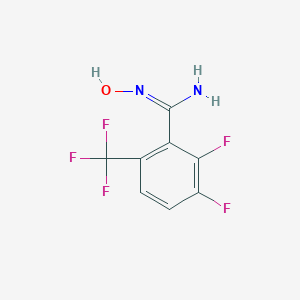

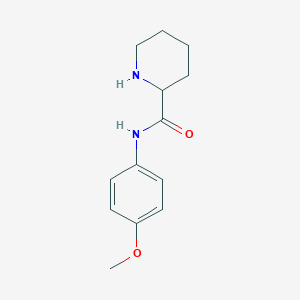


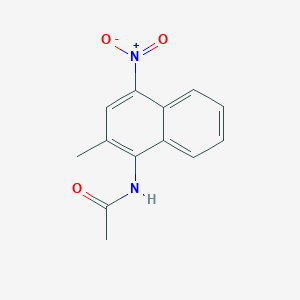

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)
